molecular formula CH2N4S B1330310 1,2,3,4-Thiatriazol-5-amine CAS No. 6630-99-5

1,2,3,4-Thiatriazol-5-amine

Cat. No.: B1330310
CAS No.: 6630-99-5
M. Wt: 102.12 g/mol
InChI Key: NFSGFYBDMKUQJA-UHFFFAOYSA-N
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Description

1,2,3,4-Thiatriazol-5-amine is an organic compound with the molecular formula CH2N4S. It is characterized by a thiadiazole ring, which consists of three nitrogen atoms and one sulfur atom. This compound appears as white to pale yellow crystals and is soluble in water and some organic solvents . It is known for its stability and weak basicity, allowing it to form salts and complexes .

Chemical Reactions Analysis

1,2,3,4-Thiatriazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3,4-Thiatriazol-5-amine involves its interaction with various molecular targets and pathways. In medicinal applications, it has been found to inhibit specific enzymes and proteins involved in cell growth and survival. For example, some derivatives of this compound can inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

1,2,3,4-Thiatriazol-5-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:

Properties

IUPAC Name

thiatriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4S/c2-1-3-4-5-6-1/h(H2,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSGFYBDMKUQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288434
Record name 1,2,3,4-thiatriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-99-5
Record name 6630-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-thiatriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Thiatriazol-5-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH8Q3NZ8XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 1,2,3,4-Thiatriazol-5-amines?

A1: 1,2,3,4-Thiatriazol-5-amines can be synthesized through various methods, highlighting their versatile chemistry:

  • From Isothiocyanates: Reacting isothiocyanates with hydrazoic acid [, ] or trimethylsilyl azide [] provides an efficient route to these heterocycles.
  • From Thiosemicarbazides: Treating thiosemicarbazides with nitrous acid [] or diazonium salts [] offers another established synthetic pathway.
  • From Tetrazole-5-thiols: N-Substituted 1,2,3,4-Thiatriazol-5-amines can be prepared from substituted tetrazole-5-thiols. []

Q2: How do 1,2,3,4-Thiatriazol-5-amines react with other chemical entities?

A2: These compounds exhibit diverse reactivity, making them valuable building blocks for various heterocyclic systems:

  • Alkylation and Acylation: 1,2,3,4-Thiatriazol-5-amines undergo alkylation and acylation reactions, demonstrating their potential as nucleophiles. []
  • Formation of Heterapentalenes: Reactions with aryl chlorothioformates [] or aryl isothiocyanates [] yield heterapentalene derivatives, showcasing their utility in constructing fused heterocycles.
  • Formation of 1,2,4-Dithiazolium Salts: Treatment with aryl chlorothioformates can also lead to 1,2,4-Dithiazolium salts. []

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